3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate
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Overview
Description
3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate is a chemical compound with the molecular formula C10H13ClO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chlorinated indene moiety and a methanesulfonate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted indenes, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propyl methanesulfonate
- 3-(4-Chlorophenyl)propanol methanesulfonate
- 3-(4-Chlorophenyl)-1-propanol methanesulfonate
Uniqueness
3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate is unique due to its specific structural features, including the indene moiety and the presence of two chlorine atoms. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
The compound 3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate is a complex organic molecule that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18Cl2O3S, with a molecular weight of approximately 399.33 g/mol. The compound features an indene moiety, which is substituted with two chlorine atoms and a propyl methanesulfonate group. This configuration enhances its reactivity and biological activity, making it a subject of interest in medicinal research .
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈Cl₂O₃S |
Molecular Weight | 399.33 g/mol |
Functional Groups | Sulfonate ester, Chlorinated phenyl |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several factors:
- Nucleophilic Substitution : The sulfonate ester functional group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit distinct biological properties .
- Electrophilic Aromatic Substitution : The chlorinated phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The potential for this compound to act as an antibacterial agent warrants further investigation.
Enzyme Inhibition
Research indicates that compounds related to this structure may act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized derivatives have shown strong inhibitory activity against AChE with IC50 values significantly lower than standard reference compounds . This suggests that this compound could be explored for its potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.
Case Studies and Research Findings
Several studies have explored the biological activities of sulfonamide derivatives similar to this compound:
Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of sulfonamide derivatives, several compounds exhibited strong activity against Escherichia coli and Staphylococcus aureus. The most effective compounds had IC50 values ranging from 0.63 µM to 6.28 µM .
Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition showed that specific derivatives had IC50 values for urease inhibition as low as 2.14 µM compared to a reference standard (IC50 = 21.25 µM). This highlights the potential for developing new urease inhibitors based on this compound's structure .
Properties
CAS No. |
1030603-35-0 |
---|---|
Molecular Formula |
C19H20Cl2O3S |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-[(1S)-5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propyl methanesulfonate |
InChI |
InChI=1S/C19H20Cl2O3S/c1-25(22,23)24-12-2-10-19(15-3-5-16(20)6-4-15)11-9-14-13-17(21)7-8-18(14)19/h3-8,13H,2,9-12H2,1H3/t19-/m1/s1 |
InChI Key |
LUBMGKHSJBUGJK-LJQANCHMSA-N |
Isomeric SMILES |
CS(=O)(=O)OCCC[C@@]1(CCC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CS(=O)(=O)OCCCC1(CCC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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